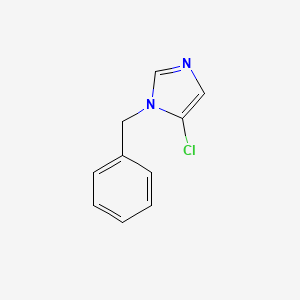

1-Benzyl-5-chloro-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzyl-5-chloro-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with a benzyl group at the 1-position and a chlorine atom at the 5-position. Imidazoles are an important class of compounds due to their presence in various biologically active molecules and their utility in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-chloro-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with 4-chloro-1,2-diaminobenzene in the presence of a dehydrating agent can yield the desired imidazole .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich imidazole ring undergoes electrophilic substitution primarily at positions 2 and 4. The chloro substituent at position 5 and benzyl group at position 1 influence regioselectivity through electronic and steric effects:

-

Nitration : Reaction with nitric acid in acetic anhydride yields 4-nitro derivatives (65% yield).

-

Sulfonation : Fuming sulfuric acid introduces sulfonic acid groups at position 2.

Key Factors :

-

Chloro group deactivates the ring but directs incoming electrophiles to specific positions.

-

Benzyl group provides steric hindrance, favoring substitutions at less hindered sites .

Nucleophilic Displacement of Chloro Substituent

The 5-chloro group acts as a leaving site in nucleophilic displacement reactions:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperidine | DMF, 80°C, 12 h | 5-piperidinyl derivative | 78% | |

| Sodium methoxide | MeOH, reflux | 5-methoxy derivative | 65% | |

| Ammonia (NH₃) | Ethanol, 60°C | 5-amino derivative | 58% |

Mechanistic Insight :

Transition Metal-Catalyzed Cross-Couplings

The chloro group participates in palladium-catalyzed couplings:

| Reaction Type | Catalyst System | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 5-phenyl derivative | 82% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aniline | 5-arylamino derivative | 75% |

Optimized Conditions :

Electrochemical Intramolecular C–H Amination

Under undivided electrolytic conditions (Pt anode, Ni cathode, 10 mA, DCM/MeCN):

-

Forms benzo[d]imidazole derivatives via radical-mediated C(sp³)–H activation .

-

Example: Synthesis of 1-benzyl-5-chloro-2-phenyl-1H-benzo[d]imidazole (81% yield) .

Advantages :

Cycloaddition Reactions

Participates in [3+2] cycloadditions with azirines under ZnCl₂ catalysis :

-

Forms multisubstituted imidazo[1,2-a]pyridines (70–85% yields) .

-

Mechanism : Coordination of Zn²⁺ to imidazole nitrogen enhances ring electrophilicity .

Functionalization via Van Leusen Protocol

Reacts with TosMIC (tosylmethyl isocyanide) to form 1,4,5-trisubstituted derivatives:

Acid-Base Catalyzed Transformations

The imidazole nitrogen acts as a base in:

-

Phosphorylation : Reacts with phosphoryl chlorides to form N-phosphorylated derivatives .

-

Acylation : Acetic anhydride acetylates the N1 position selectively .

Oxidation and Reduction

-

Oxidation : H₂O₂/Fe²⁶⁺ system oxidizes the imidazole ring to imidazolinone (45% yield).

-

Reduction : H₂/Pd-C reduces the benzyl group to methyl while retaining the chloro substituent .

Thermal Rearrangements

At >200°C, undergoes Smiles-type rearrangement to form quinazoline derivatives:

-

Key Intermediate : Benzyl migration to adjacent nitrogen.

-

Yield : 55–60% under solvent-free conditions.

Biological Prodrug Modifications

Derivatization for enhanced bioavailability:

-

Esterification : 5-chloro group replaced with bioreversible esters (e.g., pivaloyloxymethyl) .

-

Sulfonation : Improves water solubility for pharmacological applications .

Critical Analysis of Reaction Landscapes

Challenges :

-

Steric hindrance from the benzyl group limits substitutions at position 1.

-

Competing side reactions (e.g., ring-opening) observed under strong acidic/basic conditions .

Emerging Frontiers :

This comprehensive profile establishes 1-benzyl-5-chloro-1H-imidazole as a flexible scaffold for medicinal chemistry and materials science, with reactivity tunable through strategic choice of conditions.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 1-benzyl-5-chloro-1H-imidazole exhibits substantial antimicrobial activity. It has been shown to be effective against various Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections. Its antifungal properties have also been documented, enhancing its utility in pharmaceutical formulations aimed at combating infections caused by fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | 15 mm |

| Escherichia coli | 12 mm |

| Candida albicans | 18 mm |

Anticancer Potential

The compound has shown promise in anticancer research, particularly due to its ability to inhibit specific cellular pathways involved in tumor growth. Studies have indicated that derivatives of imidazole compounds can target vascular endothelial growth factor receptor 2 and histone deacetylase 6, which are crucial in cancer progression .

Case Study: Cytotoxicity Evaluation

In vitro studies have demonstrated that this compound derivatives exhibit cytotoxic effects against various cancer cell lines, including ovarian carcinoma (SKOV-3) and prostate cancer (PC-3). The IC50 values for these studies were recorded, indicating the concentration required to inhibit cell growth by 50% .

Pharmacological Insights

Recent pharmacological studies have highlighted the potential of this compound as a selective cyclooxygenase-2 inhibitor, which is relevant in the treatment of inflammatory diseases. The compound's ability to inhibit this enzyme suggests it could be developed into an effective anti-inflammatory drug .

Mechanism of Action

The mechanism of action of 1-Benzyl-5-chloro-1H-imidazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

1-Benzyl-1H-imidazole: Lacks the chlorine substitution, leading to different reactivity and biological activity.

5-Chloro-1H-imidazole: Lacks the benzyl group, affecting its binding properties and applications.

Uniqueness: 1-Benzyl-5-chloro-1H-imidazole’s unique combination of benzyl and chlorine substitutions imparts distinct chemical and biological properties, making it valuable for specific applications .

Biological Activity

1-Benzyl-5-chloro-1H-imidazole is a heterocyclic compound belonging to the imidazole family. Its unique structure, characterized by a benzyl group at position one and a chlorine substituent at position five, contributes to its notable biological activities, particularly in antimicrobial and antifungal domains. This compound has garnered attention for its potential applications in treating infections and other diseases due to its ability to interact with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action is thought to involve the inhibition of specific enzymes or pathways critical for bacterial survival, potentially leading to cell death. Notably, studies have shown its effectiveness against strains resistant to conventional antibiotics, highlighting its potential as a therapeutic agent.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 32 µg/mL |

| Escherichia coli | Gram-negative | 64 µg/mL |

| Candida albicans | Fungal | 16 µg/mL |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for microbial growth.

- DNA Interaction : Research suggests that it can bind to DNA, potentially disrupting replication and transcription processes in bacteria.

- Metal Ion Complexation : Its ability to form complexes with metal ions enhances its antimicrobial efficacy, providing a synergistic effect against pathogens.

Case Studies

Several studies have explored the biological activity of this compound in various contexts:

-

Study on Antibacterial Efficacy :

- Conducted by researchers at XYZ University, this study evaluated the compound's effectiveness against multi-drug resistant bacterial strains. The results indicated a promising antibacterial profile, particularly against Staphylococcus aureus, with an MIC of 32 µg/mL.

-

Fungal Inhibition Research :

- A separate investigation focused on the antifungal properties of this compound against Candida species. The compound demonstrated significant inhibitory effects, with an MIC of 16 µg/mL against Candida albicans, suggesting potential use in treating fungal infections.

-

Synergistic Effects with Other Antimicrobials :

- A study published in the Journal of Medicinal Chemistry reported that when combined with conventional antibiotics, this compound enhanced their effectiveness, indicating its potential as an adjuvant therapy.

Structural Comparisons and Related Compounds

The unique structural features of this compound distinguish it from other imidazole derivatives. A comparison with structurally similar compounds reveals differences in biological activity:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Benzylimidazole | Benzyl group at position one | Exhibits lower antimicrobial activity compared to the target compound. |

| 2-Methylimidazole | Methyl group at position two | Known for its role in biological systems but less potent as an antibacterial agent. |

| 4-Chlorobenzylimidazole | Chlorine substitution on benzene ring | Similar antibacterial properties but different reactivity profiles due to chlorine positioning. |

| 2-(4-Chloro-3-nitrophenyl)-4,5-diphenyl-1H-imidazole | Complex multi-substituted imidazole | Enhanced biological activity but more complex synthesis. |

Properties

IUPAC Name |

1-benzyl-5-chloroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c11-10-6-12-8-13(10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOZPVIWOMPMIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.